Benzoylnitromethane

Content Navigation

Benzoylnitromethane eliminates the severe process inefficiencies and safety hazards of in-situ nitration or acylation approaches. As a pre-formed, highly carbon-acidic building block, it enables:

- Base-free deprotonation for tandem Michael/acyl transfer to chiral pyrrolidines.

- Nitrile oxide formation for 1,3-dipolar cycloadditions-streamlines isoxazole synthesis in green media.

- Pd-catalyzed C-H functionalization at low catalyst loadings (2 mol%), achieving up to 98% ee.

Procure the stable α-nitro ketone to bypass hazardous intermediates and accelerate heterocycle discovery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

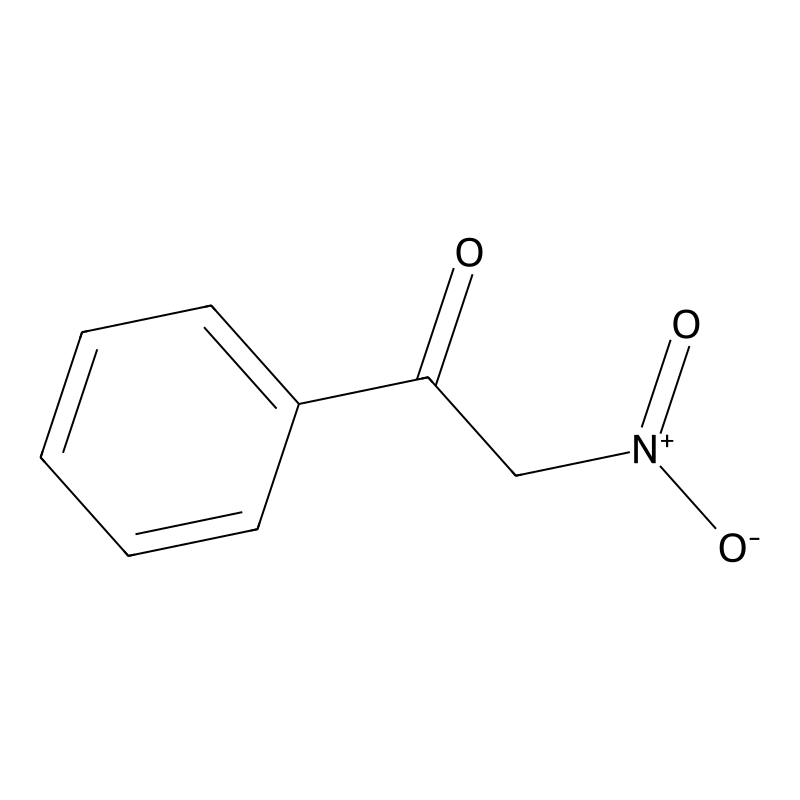

Benzoylnitromethane (CAS 614-21-1), commonly referred to as α-nitroacetophenone, is a highly reactive, bifunctional building block characterized by adjacent benzoyl and nitro groups. In industrial and pharmaceutical process chemistry, it is primarily procured as a stable, carbon-acidic precursor for the construction of complex nitrogen-containing heterocycles, such as isoxazoles, isoxazolines, and pyrroles [1]. Unlike simple aliphatic nitro compounds, the dual electron-withdrawing nature of its functional groups drastically increases the acidity of the bridging methylene protons, enabling deprotonation and subsequent functionalization under exceptionally mild or even base-free conditions [2]. This makes it an invaluable reagent for asymmetric organocatalysis, tandem Michael/acyl transfer reactions, and 1,3-dipolar cycloadditions where harsh reaction conditions would otherwise degrade sensitive substrates.

Workflow Fit

References

- [1] Effect of Aqueous Polyethylene Glycol on 1,3-Dipolar Cycloaddition of Benzoylnitromethane/Ethyl 2-Nitroacetate with Dipolarophiles: Green Synthesis of Isoxazoles and Isoxazolines. Advanced Synthesis & Catalysis, 2014.

- [2] Kinetics of Proton Transfer from Benzoylnitromethane and 1,2-Diphenyl-2-nitroethanone to Various Bases. Journal of the American Chemical Society.

Attempting to substitute benzoylnitromethane with cheaper, simpler precursors like nitromethane or acetophenone introduces severe process inefficiencies and safety risks. Acetophenone cannot be directly nitrated at the α-position without competing aromatic ring nitration or the use of hazardous, highly corrosive reagents [1]. Conversely, synthesizing benzoylnitromethane in situ from nitromethane requires strong bases and highly exothermic acylation steps that are prone to over-reaction and difficult to scale safely [2]. Furthermore, when compared to α-haloacetophenones (e.g., phenacyl bromide), benzoylnitromethane provides orthogonal reactivity; it serves as a direct precursor to nitrile oxides for 1,3-dipolar cycloadditions, a pathway that α-halides cannot access without multi-step functionalization [3]. Procuring the pre-formed α-nitro ketone is therefore critical for streamlining workflows and avoiding the handling of unstable or explosive intermediates.

Substitution Risk

References

- [1] Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid. Journal of the Chemical Society, Perkin Transactions 2.

- [2] Kinetics of Proton Transfer from Benzoylnitromethane and 1,2-Diphenyl-2-nitroethanone to Various Bases. Journal of the American Chemical Society.

- [3] 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules (MDPI), 2021.

Enhanced C-H Acidity for Mild Deprotonation

The dual electron-withdrawing effect of the benzoyl and nitro groups makes benzoylnitromethane an exceptionally strong carbon acid compared to simple nitroalkanes. Quantitative kinetic studies demonstrate that benzoylnitromethane is 5.8 pKa units more acidic than nitromethane in water, and up to 8.6 pKa units more acidic in 90% DMSO/water mixtures [1]. This massive increase in acidity allows the compound to be deprotonated by mild, catalytic bases (such as chiral amines or chloramine-T) rather than requiring the strong, stoichiometric bases (e.g., alkoxides) needed for nitromethane [2].

| Evidence Dimension | pKa difference in aqueous/DMSO media |

| Target Compound Data | Benzoylnitromethane (pKa ~4.4 in water) |

| Comparator Or Baseline | Nitromethane (pKa ~10.2 in water) |

| Quantified Difference | 5.8 to 8.6 pKa units more acidic |

| Conditions | Water and 50-90% DMSO/water mixtures |

Enables the use of mild reaction conditions that preserve sensitive functional groups and are compatible with highly enantioselective organocatalytic processes.

Catalyst-Free Generation of 1,3-Dipoles

Traditional synthesis of isoxazole building blocks from primary nitro compounds requires strong dehydrating agents (e.g., Mukaiyama reagent, isocyanates) to generate the reactive nitrile oxide intermediate. In contrast, benzoylnitromethane can undergo 1,3-dipolar cycloaddition with terminal alkynes or alkenes in a 1:1 mixture of water and polyethylene glycol (PEG-400) at 90 °C without any added base, catalyst, or dehydrating agent [1]. This catalyst-free methodology leverages the compound's unique activation profile, achieving high isolated yields of complex isoxazoles while completely eliminating hazardous solvents and stoichiometric dehydrating waste [1].

| Evidence Dimension | Reagent requirement for nitrile oxide generation |

| Target Compound Data | Benzoylnitromethane (Requires only aqueous PEG-400 at 90 °C) |

| Comparator Or Baseline | Standard primary nitroalkanes (Require strong dehydrating agents or basic conditions) |

| Quantified Difference | 100% elimination of stoichiometric dehydrating agents and catalysts |

| Conditions | 1:1 Water/PEG-400, 90 °C, 4-6 hours |

Drastically reduces waste, reagent costs, and safety hazards in the industrial scale-up of isoxazole and isoxazoline pharmaceutical intermediates.

High Stereocontrol in Asymmetric Organocatalytic Cascades

Benzoylnitromethane serves as a highly efficient nucleophile in asymmetric organocatalytic Michael/acyl transfer reactions. When reacted with 4-arylidenepyrrolidine-2,3-diones using a bifunctional thiourea catalyst, benzoylnitromethane delivers the complex cyclized products in up to 80% yield with 88% enantiomeric excess (ee) [1]. The presence of both the nitro and benzoyl groups is critical for coordinating with the bifunctional catalyst to lock the transition state. Simpler ketones or unactivated nitroalkanes fail to undergo this tandem sequence with comparable stereocontrol or yield [1].

| Evidence Dimension | Enantiomeric excess (ee) in tandem Michael/acyl transfer |

| Target Compound Data | Benzoylnitromethane (up to 88% ee, 80% yield) |

| Comparator Or Baseline | Less activated ketones/nitroalkanes (Fail to achieve tandem transfer or yield low ee) |

| Quantified Difference | Enables high ee (>80%) in a single-step cascade |

| Conditions | Bifunctional thiourea catalyst, CHCl3 or THF solvent |

Saves multiple synthetic steps and avoids expensive chiral resolution in the procurement and synthesis of complex chiral heterocycles.

Trace-Catalyst Allylic C-H Functionalization

In the synthesis of hydroquinolines via intermolecular [4+2] cycloadditions, benzoylnitromethane acts as an exceptional nucleophile for palladium-catalyzed asymmetric allylic C-H functionalization. Using only 2 mol% of a palladium catalyst with a chiral alkylphosphine ligand, benzoylnitromethane achieves highly stereoselective C-C bond formation, delivering hydroquinoline derivatives with diastereoselectivities of >20:1 and enantioselectivities up to 98% ee [1]. This performance drastically outpaces standard carbon nucleophiles, which often require pre-activation or higher catalyst loadings to achieve similar conversions [1].

| Evidence Dimension | Catalyst loading and stereoselectivity |

| Target Compound Data | Benzoylnitromethane (2 mol% Pd catalyst, >20:1 dr, up to 98% ee) |

| Comparator Or Baseline | Standard unactivated carbon nucleophiles (Require pre-activation or >5 mol% catalyst) |

| Quantified Difference | Near-perfect stereocontrol at trace catalyst levels |

| Conditions | Pd-catalyzed asymmetric allylic C-H alkylation |

Minimizes expensive precious-metal catalyst consumption while maximizing optical purity in pharmaceutical manufacturing.

Isoxazole and Isoxazoline Library Synthesis

Driven by its ability to generate nitrile oxides without harsh dehydrating agents, benzoylnitromethane is the preferred precursor for the green synthesis of isoxazole rings. It is highly suited for aqueous PEG-mediated or chloramine-T-catalyzed cycloadditions with alkynes and alkenes, making it ideal for high-throughput library generation in agrochemical and pharmaceutical discovery[1].

Asymmetric Organocatalytic Cascade Precursor

Because of its significantly enhanced C-H acidity (5.8 pKa units lower than nitromethane), benzoylnitromethane is perfectly tuned for mild deprotonation by chiral amine or thiourea catalysts. It is the optimal starting material for tandem Michael/acyl transfer reactions, enabling the single-step synthesis of highly functionalized, enantiopure pyrrolidine derivatives used in drug development [2].

Stereoselective Pd-Catalyzed C-H Functionalization

Benzoylnitromethane is an excellent nucleophile for advanced C-H functionalization workflows. Its dual activation allows it to participate in Pd-catalyzed asymmetric allylic alkylations at very low catalyst loadings (2 mol%), yielding complex chiral hydroquinolines with up to 98% ee. This makes it a highly valuable reagent for process chemists looking to minimize precious metal usage while constructing complex heterocyclic scaffolds [3].

Application Fit

References

- [1] Effect of Aqueous Polyethylene Glycol on 1,3-Dipolar Cycloaddition of Benzoylnitromethane/Ethyl 2-Nitroacetate with Dipolarophiles: Green Synthesis of Isoxazoles and Isoxazolines. Advanced Synthesis & Catalysis, 2014.

- [2] Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 2021.

- [3] Palladium-Catalyzed Asymmetric Allylic C–H Functionalization for the Synthesis of Hydroquinolines through Intermolecular [4+2] Cycloadditions. ACS Catalysis, 2021.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Explore Compound Types